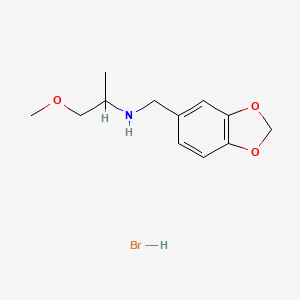

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is a hydrobromide salt of a substituted benzodioxole-propanamine derivative. The structure features a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to a methoxy-substituted propanamine backbone.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.BrH/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11;/h3-5,9,13H,6-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHROXOCSHTGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC2=C(C=C1)OCO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 1,3-benzodioxole with appropriate amines under controlled conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base and a palladium catalyst, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Psychoactive Research

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is structurally related to several psychoactive compounds, particularly those within the amphetamine and methamphetamine families. Research indicates that its benzodioxole moiety may influence its pharmacological profile, potentially enhancing serotonergic activity similar to that seen with MDMA (3,4-methylenedioxymethamphetamine) .

2. Antidepressant Potential

Studies suggest that compounds with similar structures exhibit antidepressant effects through their interaction with serotonin receptors. The unique substitution patterns on the aromatic ring may contribute to these effects, making this compound a candidate for further exploration in treating mood disorders .

Pharmacological Studies

3. Neuropharmacology

The compound has been investigated for its neuropharmacological properties. Preliminary studies indicate that it may modulate neurotransmitter release and uptake, particularly affecting serotonin and dopamine pathways. This modulation could lead to therapeutic benefits in conditions such as depression and anxiety .

4. Synthesis and Analytical Methods

Various synthetic routes have been developed for producing this compound. Analytical methods such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) have been employed to characterize the compound's purity and identity .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities (Table 1):

Table 1: Structural and Pharmacological Comparison

Functional Group Analysis

- Benzodioxole Core : The benzodioxole group is common in psychoactive compounds (e.g., MDMA, MBDB) and imparts metabolic stability and lipophilicity. The target compound’s benzodioxole-methyl-propanamine structure may enhance receptor binding compared to simpler amines .

- Methoxypropanamine vs. Butanamine : The methoxy group in the target compound may alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to MBDB’s butanamine chain .

- Hydrobromide Salt : Hydrobromide salts generally improve crystallinity and stability. The cardioprotective hydrobromide analog in demonstrates enhanced efficacy over hydrochloride salts in reducing smooth muscle hypoxia .

Pharmacological and Physicochemical Comparisons

Pharmacological Activity

- Dopaminergic Potential: MBDB hydrochloride, a structural analog, is a documented dopaminergic agonist with reduced hallucinogenic effects compared to MDMA. The target compound’s methoxypropanamine chain may modulate receptor selectivity or metabolic pathways .

- Cardioprotective Hydrobromides : highlights hydrobromide salts (e.g., thiazol-2-yl derivatives) as superior to reference drugs like Levocarnitine in hypoxia models. This suggests the hydrobromide moiety in the target compound could enhance bioactivity .

Physicochemical Properties

- Hydrogen Bonding : The benzodioxole and methoxy groups may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set theory in ) and solubility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 292.18 g/mol. This compound is characterized by its unique structure, which includes a benzodioxole moiety that is often associated with various biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound is known for its potential applications in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities , including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Antiproliferative Effects : Certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating potential use in oncology.

For instance, studies on related compounds have reported IC50 values (the concentration required to inhibit 50% of cell proliferation) ranging from 1.2 µM to 8.7 µM against various cancer cell lines such as MCF-7 and HCT116 .

The biological activity of this compound may be attributed to its ability to modulate several biological pathways:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative damage, thereby protecting normal cells from stress-induced apoptosis.

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of related compounds, it was found that derivatives with hydroxyl and methoxy groups significantly inhibited the growth of MCF-7 breast cancer cells. The most effective derivative showed an IC50 value of 3.1 µM .

Study 2: Antioxidant Efficacy

Another investigation highlighted the antioxidant potential of similar benzodioxole-containing compounds. These compounds exhibited improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), demonstrating their potential utility in preventing oxidative stress-related diseases .

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antioxidant, Antiproliferative |

| Hydroxy-substituted Benzimidazole Derivative | 3.1 | Antiproliferative against MCF-7 |

| Methoxy-substituted Benzimidazole Derivative | 4.4 | Antiproliferative against various lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.